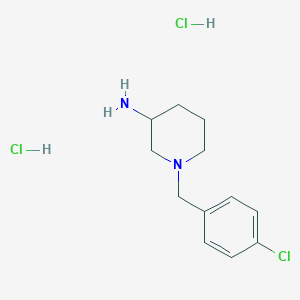

1-(4-Chlorobenzyl)piperidin-3-amine dihydrochloride

Vue d'ensemble

Description

1-(4-Chlorobenzyl)piperidin-3-amine dihydrochloride is a chemical compound with the molecular formula C12H19Cl3N2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(4-Chlorobenzyl)piperidin-3-amine dihydrochloride can be synthesized through a multi-step process. One common method involves the reaction of 4-chlorobenzyl chloride with piperidine to form 1-(4-chlorobenzyl)piperidine. This intermediate is then reacted with ammonia or an amine to introduce the amine group at the 3-position of the piperidine ring, resulting in 1-(4-chlorobenzyl)piperidin-3-amine. Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Chlorobenzyl)piperidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed:

Oxidation: N-oxides of the piperidine ring.

Reduction: Reduced amine derivatives.

Substitution: Substituted piperidine derivatives with various functional groups.

Applications De Recherche Scientifique

1-(4-Chlorobenzyl)piperidin-3-amine dihydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

1-(4-Chlorobenzyl)piperidin-3-amine dihydrochloride can be compared with other similar compounds, such as:

- 1-(4-Fluorobenzyl)piperidin-3-amine

- 1-(4-Bromobenzyl)piperidin-3-amine

- 1-(4-Methylbenzyl)piperidin-3-amine

Uniqueness:

Comparaison Avec Des Composés Similaires

- 1-(4-Fluorobenzyl)piperidin-3-amine: Similar structure but with a fluorine atom instead of chlorine.

- 1-(4-Bromobenzyl)piperidin-3-amine: Similar structure but with a bromine atom instead of chlorine.

- 1-(4-Methylbenzyl)piperidin-3-amine: Similar structure but with a methyl group instead of chlorine .

Activité Biologique

1-(4-Chlorobenzyl)piperidin-3-amine dihydrochloride is a piperidine derivative notable for its potential biological activities, including antimicrobial and antimalarial properties. Its molecular formula is , and it is often utilized in various research applications, particularly in medicinal chemistry.

The compound interacts with several biological pathways, primarily affecting neurotransmitter systems, particularly dopamine and serotonin pathways. This interaction suggests potential therapeutic applications in treating psychiatric disorders and neurodegenerative diseases.

Key Mechanisms:

- Modulation of cyclic AMP (cAMP) levels.

- Interaction with neurotransmitter receptors, including dopamine D2 and serotonin 5-HT receptors.

- Inhibition of various enzymes involved in metabolic pathways.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological properties:

- Antimicrobial Activity: The compound has shown significant activity against various bacterial strains, indicating potential use as an antibacterial agent. It has been tested against Salmonella typhi, Bacillus subtilis, and others .

- Enzyme Inhibition: It acts as an inhibitor for enzymes such as acetylcholinesterase and urease, which are crucial for various biochemical processes .

- Antimalarial Properties: Preliminary studies suggest efficacy against malaria parasites, although further research is needed to confirm these findings.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

- Antibacterial Screening: A series of synthesized piperidine derivatives, including this compound, demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with varying efficacy against other strains .

- Neuropharmacological Studies: Research has indicated that this compound may influence mood and cognitive functions by modulating receptor activity in the central nervous system. Specific studies highlighted its potential role in treating conditions like depression and anxiety by interacting with serotonin pathways.

- Toxicity Assessment: In toxicity studies conducted on animal models, the compound exhibited no acute toxicity at concentrations up to 2000 mg/kg, indicating a favorable safety profile for further therapeutic exploration .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

1-[(4-chlorophenyl)methyl]piperidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2.2ClH/c13-11-5-3-10(4-6-11)8-15-7-1-2-12(14)9-15;;/h3-6,12H,1-2,7-9,14H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDJZPSHYVMQTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=C(C=C2)Cl)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.